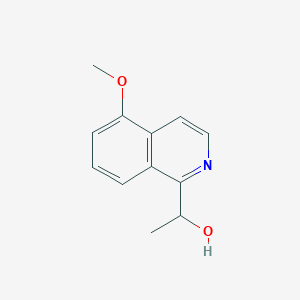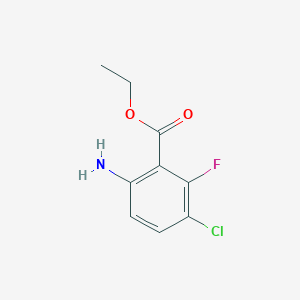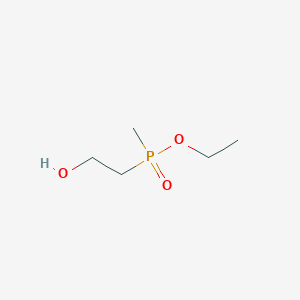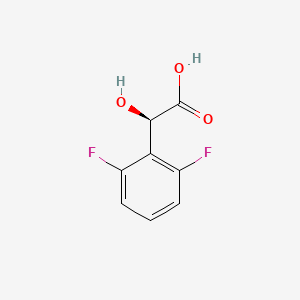
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl hydrazinecarboxylate with ethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl hydrazinecarboxylate and ethyl oxalate.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s activity is often mediated through the modulation of biochemical pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
- Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl and methyl groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4-7-5(11-8-4)6(9)10-2/h3H2,1-2H3 |
InChI Key |
FNEMIEBBHUMINB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)









![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)



